2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Overview
Description
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (2C4PP) is a small molecule that has been used extensively in scientific research applications. It has a wide range of applications, including as an inhibitor of enzymes, a stabilizing agent for proteins, and a fluorescent probe for imaging. 2C4PP is an attractive molecule for research due to its low molecular weight, low cost, and ease of synthesis.
Scientific Research Applications
Antiallergic Activity
Lesher, Singh, and Mielens (1982) synthesized a range of compounds by treating 4-chloro-2-(4-pyridinyl)pyrimidines with alkylamines, including those with the pyrrolidinyl group. These compounds, particularly the amides, carbamates, and ureas derived from these reactions, exhibited potential antiallergic activity as indicated by the rat passive cutaneous anaphylaxis screen. The study highlights the utility of these derivatives in exploring new antiallergic agents (Lesher, Singh, & Mielens, 1982).
Molecular Recognition and Crystallography
Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) investigated the crystal structures of various pyrimidine derivatives, elucidating how the pyrrolidinyl group impacts molecular recognition processes involving hydrogen bonding. This research is pivotal for understanding the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).
Nonlinear Optical Properties
Hussain et al. (2020) conducted a comprehensive study on thiopyrimidine derivatives, highlighting their significance in medicine and nonlinear optics (NLO) fields. The presence of pyrimidine and pyrrolidinyl functionalities in these compounds underlines their promising applications in high-tech optoelectronic devices due to their considerable NLO character (Hussain et al., 2020).
Synthetic Chemistry and Drug Design
In the realm of synthetic chemistry, Schmidt, Kindermann, Vainiotalo, and Nieger (1999) demonstrated the reaction of 6-chloropyrimidine-2,4(1H,3H)-dione with heteroaromatics, including 4-(pyrrolidin-1-yl)pyridine, forming uracil-6-ylhetarenium salts. This process is critical for developing modified nucleobases, offering insights into π-interactions and hydrogen bonding essential for drug design (Schmidt et al., 1999).
Organic Light-Emitting Diodes (OLEDs)
Chang et al. (2013) developed a class of heteroleptic Ir(III) metal complexes using pyrimidine chelates, demonstrating their application in high-performance sky-blue- and white-emitting OLEDs. This research underscores the potential of pyrimidine-based compounds, including those with pyrrolidinyl groups, in advancing OLED technology (Chang et al., 2013).
properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBZWNGXKCNMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444662 | |
Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
35691-20-4 | |
Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.